2-[(Dimethylamino)methyl]benzaldehyde
Description
2-[(Dimethylamino)methyl]benzaldehyde is an aromatic aldehyde derivative with a benzaldehyde core substituted at the ortho (2-) position by a (dimethylamino)methyl group (-CH₂N(CH₃)₂). This compound combines the reactivity of an aldehyde group with the electron-donating and steric effects of the dimethylamino moiety, making it valuable in organic synthesis, particularly in the preparation of Schiff bases, pharmaceuticals, and coordination complexes.
Properties
IUPAC Name |
2-[(dimethylamino)methyl]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-11(2)7-9-5-3-4-6-10(9)8-12/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLMZALRNYGLMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=C1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[(Dimethylamino)methyl]benzaldehyde can be synthesized through several methods:
Reaction of N,N-dimethylaniline with formaldehyde and formic acid: This method involves the condensation of N,N-dimethylaniline with formaldehyde in the presence of formic acid, followed by oxidation to yield the desired product.
Grignard Reaction: Another method involves the reaction of N,N-dimethylaniline with a Grignard reagent, followed by oxidation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the dimethylamino group under mild conditions.
Major Products Formed
Oxidation: 2-[(Dimethylamino)methyl]benzoic acid.
Reduction: 2-[(Dimethylamino)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Applications
Reagent in Organic Synthesis:
2-[(Dimethylamino)methyl]benzaldehyde serves as a crucial reagent in organic synthesis. It is particularly useful for forming Schiff bases and other condensation products, which are essential in synthesizing various organic compounds. The aldehyde group of DMAB can undergo oxidation to yield carboxylic acids or reduction to form alcohols, allowing for versatile synthetic pathways .
Analytical Chemistry:
The compound is employed in analytical methods for determining the presence of various substances. Its ability to form stable condensation products makes it valuable in spectrophotometric analyses. For instance, it has been successfully used to analyze pharmaceuticals such as H2-receptor antagonists and chloramphenicol through Schiff base formation, demonstrating high sensitivity and accuracy .
| Application | Description |
|---|---|
| Organic Synthesis | Forms Schiff bases and other condensation products |
| Spectrophotometric Analysis | Used for quantifying pharmaceuticals and bioactive compounds |
| Oxidation/Reduction Reactions | Can be oxidized to carboxylic acids or reduced to alcohols |
Biological Applications
Detection of Biochemical Compounds:
DMAB is notably recognized for its role as Ehrlich's reagent, which is instrumental in detecting indoles produced by microorganisms. This application is critical in microbiology for identifying members of the Enterobacteriaceae family through their indole production. The reagent reacts with tryptophan and serotonin, facilitating the study of metabolic pathways in biological systems .
Pharmaceutical Intermediates:
In medicinal chemistry, this compound is utilized as an intermediate in synthesizing various active pharmaceutical ingredients (APIs). Its reactivity allows for the modification of drug candidates, enhancing their efficacy and bioavailability .
Industrial Applications
Dyes and Pigments Production:
The compound finds use in the industrial sector for manufacturing dyes and pigments. Its chemical properties enable the development of colorants that are stable and vibrant, suitable for various applications ranging from textiles to inks .
Analytical Reagents:
In addition to its role in organic synthesis, DMAB serves as an analytical reagent in laboratories. It aids in developing methods for detecting specific compounds in complex mixtures, thereby expanding its utility in quality control processes across industries .
Case Study 1: Spectrophotometric Analysis of Pharmaceuticals
A study demonstrated the effectiveness of DMAB in spectrophotometric analysis of H2-receptor antagonists. The reaction with these drugs resulted in a distinct absorption spectrum that allowed for accurate quantification even at low concentrations. The presence of surfactants was shown to enhance the reaction rate significantly.
Case Study 2: Microbiological Detection
Research utilizing DMAB as Kovacs' reagent highlighted its reliability in detecting indole production among various bacterial strains. This method proved essential for rapid identification of pathogens in clinical microbiology settings.
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methyl]benzaldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde group acts as an electrophile, reacting with nucleophiles to form addition products. The dimethylamino group can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-[(Dimethylamino)methyl]benzaldehyde with structurally related compounds, focusing on molecular properties, functional groups, substituent effects, and applications.
Structural and Molecular Comparisons
*Note: The molecular formula and mass for this compound are inferred based on structural similarity to 2-(Dimethylamino)-5-methylbenzaldehyde .
Functional Group and Reactivity Differences
- Aldehyde vs. Hydrazide: The aldehyde group in this compound enables nucleophilic additions (e.g., forming Schiff bases with amines), whereas 4-(Dimethylamino)benzohydrazide’s hydrazide group (-CONHNH₂) participates in hydrogen bonding and hydrazone formation, as observed in its crystalline lattice . The para-dimethylamino group in 4-(Dimethylamino)benzohydrazide enhances resonance stabilization, affecting its acidity and coordination behavior compared to the ortho-substituted aldehyde derivatives .
Substituent Position Effects
- Ortho vs. In contrast, the para-substituted dimethylamino group in 4-(Dimethylamino)benzohydrazide allows for unhindered hydrogen bonding, as evidenced by its crystal structure (CCDC 2032776) . The dual substituents in 2-(Dimethylamino)-5-methylbenzaldehyde (positions 2 and 5) create a sterically crowded aromatic ring, which may influence solubility and melting points compared to monosubstituted analogs .
Biological Activity
2-[(Dimethylamino)methyl]benzaldehyde, also known as DMAB (dimethylaminomethylbenzaldehyde), is an organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and agricultural science.
Chemical Structure and Properties
- Molecular Formula : C10H13N
- Molecular Weight : 149.22 g/mol
- IUPAC Name : this compound
- CAS Number : 19886-09-8
The compound features a benzaldehyde moiety with a dimethylamino group attached to the methylene carbon, contributing to its unique biological properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of DMAB against various pathogens. The compound exhibits both antibacterial and antifungal activities, making it a candidate for further exploration in the development of new antimicrobial agents.
| Pathogen | Activity | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | Inhibition observed | 25 |
| Staphylococcus aureus | Moderate inhibition | 50 |
| Candida albicans | Effective against | 30 |
The Minimum Inhibitory Concentration (MIC) values indicate that DMAB is particularly effective against E. coli and C. albicans, suggesting its potential as a broad-spectrum antimicrobial agent .
Cytotoxicity and Anticancer Activity
DMAB has been investigated for its cytotoxic effects on various cancer cell lines. In vitro studies demonstrate that it can inhibit cell proliferation in a dose-dependent manner.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| LNCaP (Prostate) | 15 | Significant reduction in viability |
| MCF-7 (Breast) | 20 | Moderate cytotoxicity |
| A549 (Lung) | 30 | Lower inhibition |
The IC50 values reflect the concentration required to reduce cell viability by 50%, indicating that DMAB may serve as a lead compound for developing anticancer therapies .
The mechanism through which DMAB exerts its biological effects is not fully elucidated but appears to involve:
- Inhibition of Aldehyde Dehydrogenase (ALDH) : DMAB has been shown to inhibit ALDH activity, which is crucial in cellular detoxification processes. This inhibition can lead to increased levels of reactive aldehydes within cells, contributing to cytotoxic effects on cancer cells .
- Interaction with Cellular Receptors : Preliminary studies suggest that DMAB may interact with specific cellular receptors involved in apoptosis and cell signaling pathways, further contributing to its anticancer properties.
Study on Antimicrobial Efficacy
A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of DMAB derivatives against a panel of bacterial and fungal strains. The results demonstrated that modifications to the dimethylamino group could enhance antimicrobial activity, indicating the importance of structural optimization in drug design .
Investigation into Anticancer Properties
In another study focusing on prostate cancer, DMAB was tested alongside standard chemotherapeutics. The combination treatment showed synergistic effects, enhancing overall cytotoxicity compared to single-agent therapies. This finding supports the potential for DMAB as an adjunctive treatment in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
